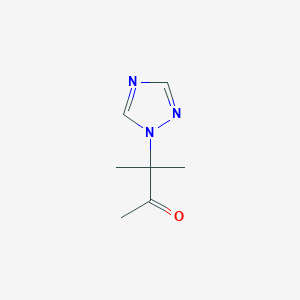
2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide
Übersicht
Beschreibung
2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide (CCPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a key component in a variety of biochemical and physiological processes and has been used in laboratory experiments to study a variety of physiological processes.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the body, as well as the biochemical and physiological processes involved in drug metabolism. It has also been used to study the effects of various environmental toxins on the body, as well as the biochemical and physiological processes involved in the detoxification of these substances. Additionally, 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide has been used in laboratory experiments to study the effects of various hormones on the body, as well as the biochemical and physiological processes involved in hormone metabolism.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide is not fully understood. However, it is believed that 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide acts as a competitive inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and environmental toxins. By inhibiting this enzyme, 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide can affect the metabolism of these substances, potentially leading to increased or decreased levels of these substances in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide are not fully understood. However, it is believed that 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide can affect the metabolism of a variety of drugs and environmental toxins, potentially leading to increased or decreased levels of these substances in the body. Additionally, 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide has been shown to affect the metabolism of hormones, potentially leading to altered levels of these hormones in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic, making it safer to use in laboratory experiments than some other compounds. However, there are also some limitations to the use of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the mechanism of action of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide is not fully understood, making it difficult to predict the effects of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide on a given physiological process.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide. One potential direction is to further study the mechanism of action of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide in order to better understand its effects on a variety of physiological processes. Additionally, further research could be done to explore the effects of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide on various drugs and environmental toxins, as well as the biochemical and physiological processes involved in their metabolism. Additionally, further research could be done to explore the effects of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide on hormones and their metabolism. Finally, further research could be done to explore the potential therapeutic uses of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide, such as its potential use as an inhibitor of cytochrome P450.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-methoxy-N-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-14(16-2)12(15)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDMSSLIOHNOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=CC=CC=C2Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B1467717.png)
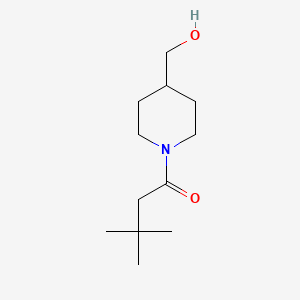
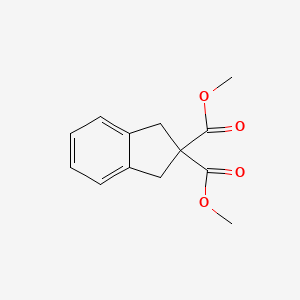


![4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine](/img/structure/B1467724.png)
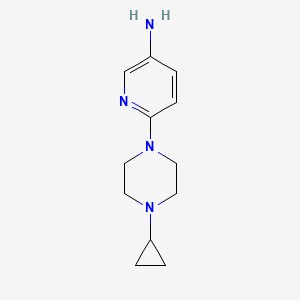
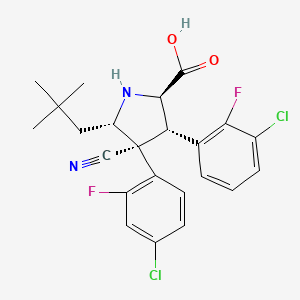
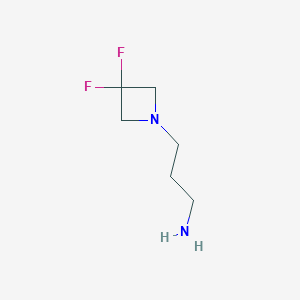
![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)
